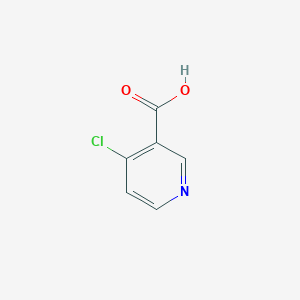

4-Chloronicotinic acid

説明

特性

IUPAC Name |

4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRGVWZLCZERSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355921 | |

| Record name | 4-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-29-4 | |

| Record name | 4-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloronicotinic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloronicotinic acid (CAS No. 10177-29-4) is a halogenated pyridine (B92270) derivative that serves as a pivotal intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, featuring a reactive chlorine atom susceptible to nucleophilic aromatic substitution and a carboxylic acid group for amide coupling and esterification, makes it a versatile building block.[1][2] This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its reactivity and applications.

Core Chemical and Physical Properties

This compound is typically a yellow or colorless crystalline solid at room temperature.[2][3] Its core properties are summarized below, providing essential data for experimental design and safety considerations.

Identifiers and Structure

| Identifier | Value | Reference |

| IUPAC Name | 4-chloropyridine-3-carboxylic acid | [4] |

| CAS Number | 10177-29-4 | [3][5] |

| Molecular Formula | C₆H₄ClNO₂ | [3][4][6] |

| SMILES | O=C(O)c1c(Cl)cnc_c_1 | [5] |

| InChIKey | IMRGVWZLCZERSQ-UHFFFAOYSA-N | [4] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 157.55 g/mol | [3][4][5] |

| Appearance | Yellow powder / Colorless solid | [2][3][7] |

| Melting Point | 139-143 °C | [3] |

| Boiling Point | 301.9 °C at 760 mmHg | [3] |

| Density | 1.47 g/cm³ | [3] |

| Flash Point | 136.4 °C | [3] |

| Topological Polar Surface Area | 50.19 Ų | [5] |

| logP | 1.4332 | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of structure and purity. The following are typical spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data provides characteristic shifts for the pyridine ring protons.

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.83 (bs, 1H, -COOH), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), 7.66-7.65 (d, J=5.4 Hz, 1H).[3]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): An intense band appears between 1760-1690 cm⁻¹.[8]

-

C=C and C=N Stretches (Aromatic Ring): Bands are typically observed in the 1680-1450 cm⁻¹ region.

-

C-Cl Stretch: Expected in the 850-550 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns involve the loss of the carboxylic acid group (-COOH) and the chlorine atom.

Reactivity and Applications

This compound is a valuable synthetic intermediate due to its predictable reactivity.[1] The chlorine atom at the 4-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, while the carboxylic acid group readily undergoes esterification and amidation reactions.[1][2]

Key Applications:

-

Pharmaceutical Intermediate: It is a foundational precursor for synthesizing a variety of active pharmaceutical ingredients (APIs).[2] It has been used in the development of potential anti-cancer and anti-inflammatory agents, such as Benzocanthinones and heterocyclic Xanthone analogues.

-

Agrochemical Synthesis: The compound is a key building block in the preparation of neonicotinoid insecticides, including imidacloprid (B1192907) and acetamiprid.[1]

-

Ligand Synthesis: It is frequently used in the synthesis of novel pyridine-based ligands for coordination chemistry.[2]

Caption: Logical workflow of this compound as a versatile chemical intermediate.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the directed ortho-lithiation of 4-chloropyridine (B1293800) followed by carboxylation with carbon dioxide.[2][7]

Materials:

-

4-Chloropyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 1.6 M in hexane)

-

Anhydrous Tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice)

-

Concentrated Hydrochloric Acid (HCl)

-

Water, Ethyl ether

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloropyridine (1.0 eq) in anhydrous THF in a flask equipped for low-temperature reactions.[2]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[2]

-

Slowly add a solution of LDA (1.0 eq) to the cooled solution while maintaining the temperature at -78 °C.[2]

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[2]

-

In a separate flask, place an excess of crushed solid carbon dioxide.[2]

-

Rapidly pour the reaction mixture from step 4 onto the solid carbon dioxide.[2]

-

Allow the mixture to warm to room temperature. Once the excess CO₂ has sublimated, quench the reaction by adding water.[2]

-

Remove the volatile organic solvent (THF) under reduced pressure.[2]

-

Extract the remaining aqueous suspension with ethyl ether (e.g., 3 times) to remove any unreacted 4-chloropyridine. Discard the organic layers.[2]

-

Cool the aqueous phase to 0 °C in an ice bath and carefully acidify to pH 4 by adding concentrated HCl.[2]

-

A precipitate will form. Allow the suspension to stand for approximately 30 minutes to ensure complete precipitation.[2]

-

Collect the solid product by filtration, wash with cold ethyl ether, and dry to yield this compound as a white or colorless solid.[2] The reported yield is typically in the range of 60-80%.[7]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [3][4][10] |

| H315 | Causes skin irritation | [3][4][10] |

| H319 | Causes serious eye irritation | [3][4][6][10] |

| H335 | May cause respiratory irritation | [3][4][10] |

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11][12] For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[6][12]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][10] Wash hands and any exposed skin thoroughly after handling.[10][12] Do not eat, drink, or smoke when using this product.[10][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[10] Recommended long-term storage is at -20°C.[3][10] Incompatible with strong oxidizing agents and strong bases.[12]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do.[3][10][12] For skin contact, wash with plenty of soap and water.[10][12] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[10] If inhaled, remove the person to fresh air.[10][12]

References

- 1. CAS # 10177-29-4, this compound, 4-Chloropyridine-3-carboxylic acid, 4-Chloro-3-pyridinecarboxylic acid - chemBlink [ww.chemblink.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound, CAS No. 10177-29-4 - iChemical [ichemical.com]

- 4. This compound | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.fi [fishersci.fi]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. aksci.com [aksci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties and versatile reactivity make it an important intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and comparative data. Furthermore, it delves into the historical context of its discovery and discusses its applications in contemporary drug discovery and development.

Introduction and Discovery

This compound (4-CNA), systematically named 4-chloropyridine-3-carboxylic acid, is a crystalline solid that has garnered significant attention in medicinal and process chemistry.[1] While the precise date and first reported synthesis of this compound are not definitively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of halogenated pyridine (B92270) carboxylic acids in the mid-20th century. Early investigations into the modification of the pyridine ring were driven by the desire to modulate the biological activity of nicotinic acid and its derivatives. The introduction of a chlorine atom at the 4-position significantly alters the electron distribution within the pyridine ring, enhancing its susceptibility to nucleophilic substitution and providing a key handle for molecular elaboration.[2] This has made 4-CNA a valuable precursor for the synthesis of complex molecules, including benzocanthinones and heterocyclic analogues of xanthone, which have shown potential in various therapeutic areas.[3][4]

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and widely employed methods are detailed below.

Synthesis from 4-Chloropyridine (B1293800)

This is arguably the most common and well-documented method for the laboratory-scale synthesis of this compound. The strategy involves the regioselective lithiation of 4-chloropyridine at the 3-position, followed by carboxylation with carbon dioxide.

Experimental Protocol:

-

Step 1: Preparation of 4-Chloropyridine: 4-Chloropyridine hydrochloride is neutralized with a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) to yield 4-chloropyridine. The free base is then typically extracted with an organic solvent and dried.[5]

-

Step 2: Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.2 eq) in hexanes is then added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 3-lithiated intermediate.[2][5]

-

Step 3: Carboxylation: The cold solution containing the lithiated species is rapidly transferred, via cannula, to a flask containing an excess of freshly crushed dry ice (solid carbon dioxide). The mixture is allowed to warm to room temperature.[2]

-

Step 4: Work-up and Isolation: Once at room temperature, the reaction is quenched with water. The organic solvents are removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted 4-chloropyridine. The aqueous layer is then acidified to a pH of approximately 4 with concentrated hydrochloric acid (HCl), leading to the precipitation of this compound as a white solid. The precipitate is collected by filtration, washed with cold water or diethyl ether, and dried.[2][5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Chloropyridine | [2][5] |

| Reagents | LDA, CO2 (dry ice) | [2][5] |

| Solvent | Anhydrous THF | [2][5] |

| Temperature | -78 °C to room temperature | [2][5] |

| Reaction Time | 1-2 hours | [2] |

| Yield | 60-80% | [5] |

Logical Workflow for Synthesis from 4-Chloropyridine:

Caption: Workflow for the synthesis of this compound from 4-chloropyridine.

Synthesis from Nicotinic Acid N-oxide

Another viable route to chloronicotinic acids involves the chlorination of nicotinic acid N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic attack and directs substitution to the 2- and 4-positions.

Experimental Protocol (General):

-

Step 1: N-Oxidation of Nicotinic Acid: Nicotinic acid is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperbenzoic acid (m-CPBA), to form nicotinic acid N-oxide.

-

Step 2: Chlorination: The nicotinic acid N-oxide is then reacted with a chlorinating agent. A common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the generated HCl. The reaction is typically heated to drive it to completion. The use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can also be employed.[4]

-

Step 3: Hydrolysis and Isolation: The reaction mixture is carefully quenched with water or ice, which hydrolyzes the intermediate acyl chloride and any remaining chlorinating agent. The pH of the solution is then adjusted to precipitate the this compound, which is collected by filtration. The regioselectivity of the chlorination can be influenced by the reaction conditions, and a mixture of 2-chloro and 4-chloro isomers may be obtained, requiring purification.

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Starting Material | Nicotinic Acid N-oxide | [4] |

| Reagents | POCl₃, Triethylamine | [4] |

| Temperature | Reflux | [4] |

| Yield | Variable (isomer mixture) | [4] |

Logical Workflow for Synthesis from Nicotinic Acid N-oxide:

Caption: General workflow for the synthesis of this compound from nicotinic acid N-oxide.

Synthesis from 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid can be converted to this compound by replacing the hydroxyl group with a chlorine atom. This is a classical transformation in heterocyclic chemistry.

Experimental Protocol (General):

-

Step 1: Chlorination: 4-Hydroxynicotinic acid is treated with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used for this purpose. The reaction is typically conducted at elevated temperatures, often in a sealed tube or under reflux conditions. The choice of reagent and conditions can influence the yield and purity of the product.

-

Step 2: Work-up and Isolation: After the reaction is complete, the excess chlorinating agent is carefully destroyed, usually by the slow addition of the reaction mixture to ice water. The resulting acidic solution is then neutralized or its pH adjusted to precipitate the this compound. The solid product is collected by filtration and purified, for instance, by recrystallization.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 4-Hydroxynicotinic Acid |

| Reagents | POCl₃ or PCl₅ |

| Temperature | Elevated (e.g., 100-150 °C) |

| Yield | Moderate to good |

Logical Workflow for Synthesis from 4-Hydroxynicotinic Acid:

Caption: General workflow for the synthesis of this compound from 4-hydroxynicotinic acid.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of various biologically active compounds. The chlorine atom at the 4-position can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity, coupled with the inherent biological relevance of the pyridine scaffold, makes 4-CNA a valuable starting material for the synthesis of novel drug candidates. For example, it has been utilized in the preparation of compounds with potential applications as anti-inflammatory agents, and as precursors to more complex heterocyclic systems.[3][4]

Conclusion

This compound is a key synthetic intermediate with a rich chemistry that enables the construction of a wide range of functionalized pyridine derivatives. The synthetic routes outlined in this guide, particularly the lithiation-carboxylation of 4-chloropyridine, provide reliable and efficient methods for its preparation. As the demand for novel therapeutics and agrochemicals continues to grow, the importance of versatile building blocks like this compound in driving innovation in chemical synthesis and drug discovery is set to increase. Future research may focus on developing more sustainable and scalable synthetic methodologies to meet this growing demand.

References

- 1. This compound | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 4. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Chloronicotinic Acid: A Technical Guide for Researchers

Introduction

4-Chloronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features and reactivity are of significant interest to researchers in drug discovery and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR data are essential for the complete structural elucidation of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the pyridine (B92270) ring and the carboxylic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.83 | broad singlet | - | 1H, -COOH |

| 8.92 | singlet | - | 1H, H-2 |

| 8.64 - 8.63 | doublet | 5.4 | 1H, H-6 |

| 7.66 - 7.65 | doublet | 5.4 | 1H, H-5 |

| Predicted data in DMSO-d₆ at 400 MHz.[1] |

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the chloro-substituted pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1780-1710 | Strong | C=O stretch (Carboxylic acid) |

| ~3030 | Medium | Aromatic C-H stretch |

| 1600-1475 | Medium-Weak | Aromatic C=C stretch |

| 1320-1210 | Strong | C-O stretch |

| 850-550 | Medium-Strong | C-Cl stretch |

| Note: These are typical absorption ranges for the respective functional groups. |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₄ClNO₂), the expected molecular weight is approximately 157.55 g/mol .[2][3]

| m/z | Relative Abundance | Assignment |

| 157/159 | Varies | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 140/142 | Varies | [M-OH]⁺ |

| 112/114 | Varies | [M-COOH]⁺ |

| Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional NMR experiments.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Technique): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and will lead to fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) are often used with LC-MS to observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and its characteristic fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: A logical workflow for the structural elucidation of organic compounds.

This comprehensive spectroscopic guide serves as a valuable resource for researchers working with this compound, enabling its unambiguous identification and facilitating its application in synthetic chemistry and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chloronicotinic Acid

This document provides a comprehensive overview of this compound, a key building block in organic synthesis and pharmaceutical chemistry. It details the compound's chemical structure, nomenclature, physicochemical properties, and established experimental protocols.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a chlorine atom and a carboxylic acid group.

The chemical structure is as follows:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C6H4ClNO2 | [1][2][5] |

| Molecular Weight | 157.55 g/mol | [1][2][5] |

| Appearance | White to light brown or yellow powder/solid | [3][6] |

| Melting Point | 139-143 °C | [3] |

| Boiling Point | 301.9 °C at 760 mmHg | [3] |

| Density | 1.47 g/cm³ | [3] |

| Flash Point | 136.4 °C | [3] |

Applications in Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[6] Its reactivity is centered around the carboxylic acid group and the chlorine substituent on the electron-deficient pyridine ring. It is notably used in the synthesis of:

-

Benzocanthinones via tributyltin hydride radical-induced cyclization.[7]

-

Heterocyclic analogues of xanthone.[7]

-

Derivatives for drug discovery and pesticide development.[6]

The diagram below illustrates the primary reaction pathways for this compound.

Caption: Primary reaction pathways of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory synthesis of this compound from 4-chloropyridine (B1293800).[6][8] The process involves a lithiation reaction followed by carboxylation.

Materials and Reagents:

-

4-Chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 1.6 M in hexane)

-

Solid carbon dioxide (dry ice)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl ether

Procedure:

-

Lithiation:

-

Under an argon atmosphere, dissolve 4-chloropyridine (33.3 mmol) in anhydrous THF (70 mL) in a suitable reaction vessel.[6]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.6 M in hexane, 33.3 mmol) to the cooled solution.[6]

-

Stir the mixture at -78 °C for 1 hour.[6]

-

-

Carboxylation:

-

Rapidly pour the reaction mixture onto an excess of crushed solid carbon dioxide in a separate flask.[6]

-

Allow the mixture to warm to room temperature.

-

-

Work-up and Isolation:

-

Quench the reaction with deionized water (30 mL).[6]

-

Remove the volatile organic solvents under reduced pressure.

-

Extract the remaining aqueous suspension with ethyl ether (3 x 100 mL) to remove unreacted starting material.[6]

-

Cool the aqueous phase to 0 °C in an ice bath.

-

Acidify the solution to a pH of 4 by the dropwise addition of concentrated HCl.[6]

-

Allow the resulting precipitate to stand for 30 minutes to ensure complete precipitation.[6]

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethyl ether (10 mL) to yield this compound as a white solid.[6]

-

Expected Yield: 60-80%[8]

The workflow for this synthesis is visualized in the following diagram.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

This compound is associated with several hazard classifications.[1]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place.[3][7]

References

- 1. This compound | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound, CAS No. 10177-29-4 - iChemical [ichemical.com]

- 4. chemscene.com [chemscene.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. usbio.net [usbio.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 4-Chloronicotinic acid

An In-depth Technical Guide to 4-Chloronicotinic Acid

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its core characteristics, spectroscopic data, synthesis protocols, and safety information, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.

Core Physical and Chemical Properties

This compound, also known as 4-chloropyridine-3-carboxylic acid, is a substituted pyridine (B92270) derivative.[1] It typically appears as a white to light brown or yellow crystalline solid or powder.[1][2][3] This compound serves as a valuable building block in organic synthesis.[3][4][5]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₂ | [1][4][6][7][8] |

| Molecular Weight | 157.55 g/mol | [1][4][6][7][8] |

| Melting Point | 139-143 °C | [1][2] |

| Boiling Point | 301.9 °C (at 760 mmHg) | [1] |

| Density | 1.47 g/cm³ | [1] |

| pKa | 0.78 ± 0.25 (Predicted) | [2][9][10] |

| Solubility | Soluble in organic solvents. | [2][4][9][10] |

| Appearance | White to light brown/yellow powder or solid. | [1][2][3] |

| InChI Key | IMRGVWZLCZERSQ-UHFFFAOYSA-N | [2][4][6] |

| CAS Number | 10177-29-4 | [1][4][6] |

Chemical Reactivity and Applications

This compound is a versatile intermediate in chemical synthesis. Its reactivity is characterized by the presence of three key functional groups: the pyridine ring, the carboxylic acid, and the chlorine atom.

-

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

-

Ring Reactivity: The pyridine ring can be involved in various transformations common to heterocyclic compounds.

Due to this reactivity, it serves as a key building block in the synthesis of more complex molecules. Notably, it is used in the synthesis of benzocanthinones through tributyltin hydride radical-induced cyclization and in the creation of heterocyclic analogues of xanthone.[3][4][5]

Caption: Key reactive sites on this compound and resulting products.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: Summary of Spectroscopic Data

| Technique | Data / Key Features | Source |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 13.83 (bs, 1H), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), 7.66-7.65 (d, J=5.4 Hz, 1H) | [1] |

| IR | KBr-Pellet technique used. Characteristic peaks for C=O (carboxylic acid), O-H (broad), C-Cl, and aromatic C-H/C=C stretches are expected. | [6][11] |

| Mass Spec. | Molecular Ion Peak (M⁺) expected at m/z ≈ 157 and 159 due to ³⁵Cl and ³⁷Cl isotopes. | [6][11] |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the carboxylation of 4-chloropyridine (B1293800).[3][12] The process can be achieved in a 60-80% yield.[3][12]

Detailed Steps:

-

Neutralization: 4-chloropyridine hydrochloride is neutralized using a 10% sodium hydroxide (B78521) (NaOH) solution to yield 4-chloropyridine.[3][12]

-

Lithiation: The resulting 4-chloropyridine is dissolved in tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere and cooled to -78 °C. Lithium diisopropylamide (LDA) is then slowly added to perform a lithiation reaction.[3][12]

-

Carboxylation: The anionic intermediate is reacted with dry carbon dioxide (CO₂) to form the carboxylate salt.[3][12]

-

Isolation: The reaction mixture is worked up to isolate and purify the final product, this compound, as a solid.[3][12]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR): A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[1] The resulting shifts (δ) and coupling constants (J) are analyzed to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: A solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.[6][11] The IR spectrum is then recorded, and absorption bands are correlated to specific functional groups within the molecule.

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, often via Gas Chromatography (GC-MS).[6][11] The instrument ionizes the molecules and separates them based on their mass-to-charge ratio to determine the molecular weight and fragmentation pattern.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed. | [1][6] |

| H315 | Causes skin irritation. | [1][6] |

| H319 | Causes serious eye irritation. | [1][6] |

| H335 | May cause respiratory irritation. | [1][6] |

Handling Recommendations:

-

Use only in a well-ventilated area or outdoors.[13]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, chemical safety goggles, and a lab coat.[13]

-

Avoid breathing dust, mist, or spray.[13]

-

Wash skin thoroughly after handling.[13]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][4] Recommended storage is under an inert atmosphere at 2-8°C.[2][9][10]

References

- 1. This compound, CAS No. 10177-29-4 - iChemical [ichemical.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. This compound | 10177-29-4 [chemicalbook.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | 10177-29-4 [m.chemicalbook.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Early Research and Literature on 4-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloronicotinic acid, a halogenated derivative of nicotinic acid, has long been a compound of interest in organic synthesis and medicinal chemistry. Its unique molecular structure, featuring a pyridine (B92270) ring substituted with both a chlorine atom and a carboxylic acid group, provides a versatile scaffold for the development of a wide range of more complex molecules. This technical guide delves into the early research and literature surrounding this compound, focusing on its synthesis, chemical properties, and its foundational role as a building block in the creation of various biologically active compounds. While direct biological effects of this compound itself are not extensively documented in early literature, its importance as a key intermediate is well-established.[1]

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. The key physical and chemical properties gathered from early literature and chemical databases are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₂ | PubChem |

| Molecular Weight | 157.56 g/mol | PubChem |

| Melting Point | 139-143 °C | iChemical |

| Boiling Point | 301.9 °C at 760 mmHg | iChemical |

| Density | 1.47 g/cm³ | iChemical |

| Appearance | Yellowish powder | iChemical |

| CAS Number | 10177-29-4 | PubChem |

Synthesis of this compound

Early research outlines two primary synthetic pathways to this compound. The most prominently detailed method involves the directed ortho-metalation of 4-chloropyridine (B1293800), followed by carboxylation. A second, classical approach involves the chlorination of 4-hydroxynicotinic acid.

Synthesis from 4-Chloropyridine

This method relies on the deprotonation of 4-chloropyridine at the 3-position using a strong base, typically lithium diisopropylamide (LDA), followed by quenching the resulting anion with carbon dioxide. This route provides good yields of the desired product.[2]

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. An equimolar amount of n-butyllithium in hexane (B92381) is added dropwise while maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of LDA.

-

Lithiation of 4-Chloropyridine: A solution of 4-chloropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature to allow for the formation of the 3-lithiated intermediate.

-

Carboxylation: A stream of dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature.

-

Work-up and Isolation: The reaction is quenched with water. The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted 4-chloropyridine. The aqueous layer is then acidified to a pH of approximately 4 with concentrated hydrochloric acid, leading to the precipitation of this compound. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Yields for this method are reported to be in the range of 60-80%.[2]

Synthesis from 4-Hydroxynicotinic Acid

-

Reaction Setup: 4-Hydroxynicotinic acid is mixed with an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as triethylamine (B128534) or N,N-dimethylaniline, may be added as a catalyst and to neutralize the HCl generated during the reaction.

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice. The resulting acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product. The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental NMR data from early literature is scarce, predicted and modern experimental data for IR and Mass Spectrometry are available.

| Spectroscopy | Data |

| ¹H NMR (Predicted) | (400 MHz, DMSO-d₆): δ 13.83 (bs, 1H, COOH), 8.92 (s, 1H, H-2), 8.64-8.63 (d, J=5.4 Hz, 1H, H-6), 7.66-7.65 (d, J=5.4 Hz, 1H, H-5)[3] |

| IR (KBr Pellet) | Major peaks indicative of C=O stretching (carboxylic acid), C=C and C=N stretching (aromatic ring), and C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight of 157.56 g/mol . |

Early Biological Investigations and Applications

Early research on this compound primarily focused on its utility as a chemical intermediate rather than its intrinsic biological activity. It has been instrumental as a building block in the synthesis of various compounds with significant biological effects, particularly in the agrochemical and pharmaceutical industries.[1]

Role in Agrochemicals

A notable application of this compound is in the synthesis of neonicotinoid insecticides. These compounds act as agonists of the nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death.

Role in Pharmaceuticals

This compound has been employed as a precursor for the synthesis of a variety of therapeutic candidates. Its reactive sites allow for the construction of more complex heterocyclic systems. Examples of compound classes synthesized from this compound include:

-

Benzocanthinones: Investigated for their potential anti-cancer and anti-inflammatory properties.

-

Heterocyclic Xanthone Analogues: Explored for a range of pharmacological activities, including antimicrobial and antiviral effects.

Conclusion

The early research on this compound established its fundamental importance as a versatile intermediate in organic synthesis. The development of reliable synthetic routes, particularly the directed ortho-metalation of 4-chloropyridine, provided chemists with a valuable tool for accessing this compound. While direct, significant biological activity of this compound itself was not a primary focus of early studies, its role as a precursor to a wide array of biologically active molecules in the fields of agriculture and medicine is undeniable. This foundational work paved the way for the later development of numerous commercial products and continues to be relevant for researchers in the design and synthesis of novel chemical entities.

References

A Comprehensive Technical Guide to 4-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloronicotinic acid (CAS No. 10177-29-4), a pivotal chemical intermediate in pharmaceutical research and development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significance in the synthesis of bioactive molecules.

Core Physicochemical and Identification Data

This compound, also known as 4-chloro-3-pyridinecarboxylic acid, is a key building block in organic synthesis.[1][2][3] Its fundamental properties and identifiers are summarized below for easy reference.

| Property | Value |

| CAS Number | 10177-29-4 |

| Molecular Formula | C₆H₄ClNO₂ |

| Molecular Weight | 157.55 g/mol |

| Appearance | Yellow powder |

| Melting Point | 139-143 °C |

| Boiling Point | 301.9 °C at 760 mmHg |

| Density | 1.47 g/cm³ |

| Flash Point | 136.4 °C |

| Solubility | Soluble in organic solvents. |

| Storage Temperature | -20°C |

| InChI Key | IMRGVWZLCZERSQ-UHFFFAOYSA-N |

| SMILES | OC(=O)C1=C(Cl)C=CN=C1 |

Significance in Pharmaceutical Research

This compound is a versatile intermediate recognized for its role in the synthesis of complex molecular frameworks for new drug candidates.[4] Its chlorinated pyridine (B92270) ring and carboxylic acid group offer multiple reactive sites for chemical modification.[4] This compound is particularly instrumental in the following areas:

-

Synthesis of Benzocanthinones: It serves as a foundational precursor for constructing benzocanthinone scaffolds, a class of compounds investigated for their potential anti-inflammatory and anti-cancer properties.[4][5]

-

Development of Xanthone Analogues: The molecule is used to create novel heterocyclic analogues of xanthone, which are known for a wide range of pharmacological activities, including antioxidant, antimicrobial, and antiviral effects.[4][5]

-

Building Block for Novel APIs: Its inherent reactivity makes it a valuable starting material for a diverse array of Active Pharmaceutical Ingredients (APIs).[4]

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from 4-chloropyridine (B1293800) via a lithiation and carboxylation reaction.[1][2]

Materials:

-

4-chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 1.6 M in hexane)

-

Solid carbon dioxide (dry ice)

-

Water

-

Ethyl ether

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Under an argon or nitrogen atmosphere, dissolve 4-chloropyridine (1 equivalent) in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (approximately 1 equivalent) to the cooled reaction mixture while maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour to ensure the formation of the lithiated intermediate.

-

Rapidly pour the reaction mixture onto an excess of crushed solid carbon dioxide.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Remove the volatile organic solvents (THF, hexane) under reduced pressure.

-

Extract the remaining aqueous suspension with ethyl ether to remove any unreacted starting material.

-

Cool the aqueous phase to 0°C and carefully acidify to a pH of 4 by adding concentrated HCl.

-

A precipitate will form. Allow it to stand for at least 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold ethyl ether, and dry to yield this compound as a white or yellow solid.[2]

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Relevance: A Metabolite of Acetamiprid

Beyond its role as a synthetic intermediate, this compound is also a known metabolite of Acetamiprid, a neonicotinoid insecticide.[6] Neonicotinoids function as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to overstimulation of the nervous system in insects.[6] The metabolism of Acetamiprid in organisms like honey bees involves Phase I enzymes, such as mixed-function oxidases, which convert the parent compound into more polar metabolites to facilitate excretion. One of the primary metabolic pathways involves the oxidative cleavage of Acetamiprid, which ultimately yields 6-chloronicotinic acid, a positional isomer of the compound discussed herein. While the direct biological activity of this compound on nAChRs is not well-documented, its formation as part of a metabolic pathway for a neurotoxic insecticide is of interest to toxicologists and environmental scientists.

Caption: Relationship between Acetamiprid, its mechanism of action, and its metabolite.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Chloronicotinic acid (CAS No. 10177-29-4). Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes qualitative information, presents comparative data for structurally related compounds, and provides detailed, adaptable experimental protocols for determining these properties. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding and practical methodologies for the evaluation of this compound.

Introduction

This compound, a pyridinecarboxylic acid derivative, is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and application in research and development. Understanding these characteristics is paramount for ensuring the quality, efficacy, and safety of any resulting products. This guide aims to consolidate the available information and provide robust experimental frameworks for the in-house determination of its solubility and stability profiles.

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClNO₂ | [1][2] |

| Molecular Weight | 157.55 g/mol | [1][2] |

| CAS Number | 10177-29-4 | [3] |

| Appearance | White to light brown solid/powder | [4] |

| Melting Point | 139-143 °C | [4] |

| Boiling Point | 301.9 ± 22.0 °C (Predicted) | [4] |

| pKa | 0.78 ± 0.25 (Predicted) | [5] |

| LogP | 1.433 | [6] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively documented in peer-reviewed journals. However, qualitative descriptions and data from structurally similar compounds can provide valuable insights.

Qualitative Solubility

This compound is generally described as being soluble in organic solvents.[3][5] The polarity imparted by the carboxylic acid and the pyridine (B92270) ring, combined with the chloro-substituent, suggests solubility in a range of polar organic solvents. Its solubility in aqueous media is expected to be pH-dependent, increasing in alkaline conditions due to the deprotonation of the carboxylic acid.

Table 2: Qualitative and Comparative Solubility of Pyridinecarboxylic Acids

| Solvent | This compound | 2-Chloronicotinic Acid | Nicotinic Acid (3-Pyridinecarboxylic Acid) | Picolinic Acid (2-Pyridinecarboxylic Acid) |

| Water | Sparingly Soluble (predicted) | 0.17 g/100g | Soluble | Moderately Soluble[7] |

| Methanol (B129727) | Soluble[3] | 2.7 g/100g | Soluble | Soluble[7] |

| Ethanol | Soluble[3] | - | Soluble | Soluble[7] |

| Acetone | Soluble[3] | - | Soluble | Soluble[7] |

| Acetonitrile | Soluble (predicted) | - | Less Soluble[8][9] | Less Soluble[8] |

| Chloroform | - | Slightly Soluble | - | Soluble[7] |

| Diethyl Ether | - | - | Soluble | Soluble[7] |

| DMSO | Soluble (predicted) | - | Very Soluble | - |

Note: This table is a compilation of qualitative statements and quantitative data for related compounds to provide a comparative context. Specific quantitative values for this compound require experimental determination.

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents at different temperatures.

Objective: To determine the concentration of this compound in a saturated solution at a given temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

HPLC with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., vacuum oven) and weigh the remaining solid.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration.

-

-

Calculation: Calculate the solubility in terms of mg/mL or mol/L.

Stability Profile

This compound is reported to be stable under normal handling and storage conditions.[10] However, it is incompatible with strong oxidizing agents and strong bases.[11] Forced degradation studies are essential to understand its intrinsic stability and identify potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the chloro-substituent (unlikely under mild conditions), potential for other reactions at elevated temperatures. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for hydrolysis of the chloro-substituent to a hydroxyl group. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the pyridine ring, potentially leading to N-oxide formation or ring opening. |

| Thermal Degradation | Solid state at 80°C for 72 hours | Decarboxylation at high temperatures. |

| Photostability | Exposure to ICH Q1B compliant light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photodegradation, potential for dechlorination or other radical-mediated reactions. |

Known and Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, related compounds offer insights. For instance, 6-chloronicotinic acid is a known environmental transformation product of the neonicotinoid insecticides acetamiprid (B1664982) and imidacloprid.[12][13] The degradation of pyridine derivatives can involve hydroxylation, followed by ring cleavage.[14][15] For this compound, potential degradation could involve hydrolysis of the chlorine to a hydroxyl group, or oxidative degradation of the pyridine ring.

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and neutralize samples as in the acid hydrolysis protocol.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.

-

Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve samples in a suitable solvent for analysis at different time points.

-

Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines. Analyze the samples after the exposure period.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.

Proposed HPLC Method Parameters

The following are suggested starting parameters for the development of a stability-indicating HPLC method for this compound. Optimization will be necessary based on the results of the forced degradation studies.

Table 4: Proposed Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute potential degradants, then re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

For MS compatibility, the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[16][17]

Signaling Pathways and Logical Relationships

There is currently no direct evidence in the scientific literature to suggest that this compound is involved in specific cellular signaling pathways as a primary signaling molecule. Its main relevance in a biological context is as a metabolite or degradation product of other compounds, such as neonicotinoid pesticides.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a comprehensive overview of its known properties and offers detailed experimental protocols for their determination. The qualitative data and information on related compounds serve as a valuable starting point for researchers. The provided methodologies for solubility testing and forced degradation studies, along with the framework for developing a stability-indicating HPLC method, will enable scientists to generate the necessary data for their specific applications. Further research is warranted to fully characterize the physicochemical properties of this important chemical intermediate.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound | 10177-29-4 [chemicalbook.com]

- 5. This compound | 10177-29-4 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acetamiprid - Wikipedia [en.wikipedia.org]

- 14. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 6-Chloronicotinic acid | SIELC Technologies [sielc.com]

- 17. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Synthesis of Benzocanthinones from 4-Chloronicotinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzocanthinones are a class of heterocyclic compounds with a core structure related to the naturally occurring canthinone alkaloids. These compounds have garnered significant interest in medicinal chemistry due to their potential biological activities. This document outlines a proposed synthetic pathway for the preparation of benzocanthinone derivatives, commencing from the readily available starting material, 4-chloronicotinic acid. The described methodology is based on a multi-step sequence involving a nucleophilic aromatic substitution, an intramolecular cyclization to form a key quinolinone intermediate, and a subsequent ring closure to construct the final benzocanthinone framework. Detailed experimental protocols for each key transformation are provided, along with a summary of expected yields and characterization data based on analogous reactions reported in the literature.

Introduction

Canthinone alkaloids and their synthetic analogues represent an important class of nitrogen-containing heterocyclic compounds that have been investigated for a range of pharmacological applications, including anticancer and antimicrobial activities. The development of efficient and versatile synthetic routes to these and related scaffolds is crucial for the exploration of their structure-activity relationships (SAR) and the discovery of new therapeutic agents. While various synthetic strategies for canthinones have been reported, this application note details a proposed pathway for the synthesis of benzocanthinones, a subclass of canthinone analogs, utilizing this compound as a key building block. This approach offers a potentially cost-effective and adaptable route to novel benzocanthinone derivatives.

Proposed Synthetic Pathway

The proposed synthesis of benzocanthinones from this compound is a multi-step process. The key stages of this synthetic route are depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for the synthesis of benzocanthinones from this compound.

Experimental Protocols

Step 1: Synthesis of 4-Anilino-nicotinic Acid (Ullmann Condensation)

This procedure describes the copper-catalyzed N-arylation of this compound with aniline.

Materials:

-

This compound

-

Aniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to this compound.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-anilino-nicotinic acid.

Table 1: Representative Yields for Ullmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Aniline | CuI | K₂CO₃ | DMF | 120 | 18 | 75-85 |

| This compound | 4-Methoxyaniline | CuI | K₂CO₃ | DMF | 120 | 20 | 80-90 |

Step 2: Synthesis of Quinolinone Intermediate (Intramolecular Cyclization)

This protocol outlines the acid-catalyzed intramolecular cyclization of 4-anilino-nicotinic acid to the corresponding tricyclic quinolinone.

Materials:

-

4-Anilino-nicotinic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate solution, saturated

Procedure:

-

Place 4-anilino-nicotinic acid (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

-

Heat the mixture to 140-160 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude quinolinone intermediate.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield the pure quinolinone.

Table 2: Representative Yields for Intramolecular Cyclization

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Anilino-nicotinic acid | PPA | 150 | 3 | 70-80 |

| 4-(4-Methoxyanilino)nicotinic acid | PPA | 150 | 3.5 | 75-85 |

Step 3: Synthesis of Benzocanthinone (Reductive Cyclization)

This final step involves a proposed reductive cyclization sequence, analogous to a modified Graebe-Ullmann reaction, to form the benzocanthinone core. This is a hypothetical protocol and would require optimization.

Materials:

-

Quinolinone intermediate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) solution, 10%

-

Ethanol

Procedure:

-

Reduction of the Nitro Group (if present) and Carbonyl Group:

-

Suspend the quinolinone intermediate (1.0 eq) in a mixture of concentrated HCl and ethanol.

-

Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl dropwise at room temperature.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction, pour it onto ice, and basify with a 10% sodium hydroxide solution.

-

Extract the product with a suitable organic solvent, dry, and concentrate to yield the amino-acridine intermediate.

-

-

Diazotization and Intramolecular Cyclization:

-

Dissolve the amino-acridine intermediate in a mixture of concentrated HCl and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Heat the solution to 80-100 °C to induce cyclization and nitrogen gas evolution.

-

Cool the reaction mixture and extract the benzocanthinone product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

Table 3: Hypothetical Yields for Reductive Cyclization

| Starting Material | Reagents | Yield (%) (estimated) |

| Quinolinone intermediate | 1. SnCl₂, HCl; 2. NaNO₂, HCl; 3. Heat | 30-50 |

Logical Relationship Diagram

The following diagram illustrates the key transformations and intermediates in the proposed synthetic pathway.

Caption: Key transformations in the synthesis of benzocanthinones.

Conclusion

The synthetic route detailed in this application note provides a plausible and logical approach for the synthesis of benzocanthinones from this compound. While the final reductive cyclization step is proposed based on established chemical principles and may require experimental optimization, the initial steps of Ullmann condensation and intramolecular cyclization are well-precedented reactions. This proposed pathway offers a flexible and potentially efficient method for accessing novel benzocanthinone derivatives for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific target molecules and available resources.

Application Notes and Protocols for the Preparation of Heterocyclic Xanthone Analogues from 4-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. This "privileged structure" is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The biological activity of xanthone (B1684191) derivatives is highly dependent on the type, number, and position of substituents on the xanthone skeleton. The incorporation of nitrogen atoms into the xanthone core, creating heterocyclic analogues such as aza-xanthones, can further modulate the biological and pharmacological properties of these compounds. This document provides a detailed protocol for the synthesis of aza-xanthone analogues, utilizing 4-chloronicotinic acid as a key starting material. The synthetic strategy involves a crucial Ullmann condensation to form a diaryl ether intermediate, followed by an acid-catalyzed cyclization to yield the final aza-xanthone scaffold.

Synthetic Pathway Overview

The synthesis of aza-xanthone analogues from this compound is a multi-step process. The general workflow involves the esterification of this compound, followed by a copper-catalyzed Ullmann condensation with a substituted phenol (B47542) to form a diaryl ether intermediate. Subsequent hydrolysis of the ester and intramolecular cyclization via a Friedel-Crafts acylation reaction yields the desired heterocyclic xanthone analogue.

Caption: Synthetic pathway for aza-xanthone analogues from this compound.

Experimental Protocols

Esterification of this compound

This protocol describes the conversion of this compound to its methyl ester, which is more suitable for the subsequent Ullmann condensation reaction.

Materials:

-

This compound

-

Methanol (B129727) (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-chloronicotinate as a solid.

Ullmann Condensation for Diaryl Ether Synthesis

This protocol outlines the copper-catalyzed coupling of methyl 4-chloronicotinate with a substituted phenol to form the diaryl ether intermediate.

Materials:

-

Methyl 4-chloronicotinate

-

Substituted phenol (e.g., 2-methoxyphenol)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add methyl 4-chloronicotinate (1.0 eq), the substituted phenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF (15 mL per gram of nicotinate (B505614) ester) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diaryl ether intermediate.

Hydrolysis of the Diaryl Ether Ester

This step converts the methyl ester of the diaryl ether intermediate back to the carboxylic acid, which is necessary for the final cyclization.

Materials:

-

Diaryl ether intermediate (ester)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (EtOH)

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve the diaryl ether ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the diaryl ether carboxylic acid.

Intramolecular Cyclization to form Aza-xanthone